![molecular formula C18H16F6N2O2 B1249386 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane CAS No. 77767-14-7](/img/structure/B1249386.png)
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane is a chemical compound characterized by the presence of trifluoromethyl groups attached to a dioxadiazocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane typically involves the reaction of 3-trifluoromethylphenyl derivatives with appropriate dioxadiazocane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, trifluoromethylation reactions can be carried out using radical intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks
- N-ethyl-3,7-bis(trifluoromethyl)phenothiazine
Uniqueness
Compared to similar compounds, 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane stands out due to its unique dioxadiazocane ring structure and the presence of trifluoromethyl groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
77767-14-7 |
|---|---|
Fórmula molecular |
C18H16F6N2O2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C18H16F6N2O2/c19-17(20,21)13-3-1-5-15(7-13)25-9-27-11-26(12-28-10-25)16-6-2-4-14(8-16)18(22,23)24/h1-8H,9-12H2 |
Clave InChI |
ILMLZSQPKFZPLQ-UHFFFAOYSA-N |
SMILES |
C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
| 77767-14-7 | |
Sinónimos |
3,7-bis(3-trifluoromethylphenyl)-1,5,3,7-dioxadiazocane 3-TFMPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


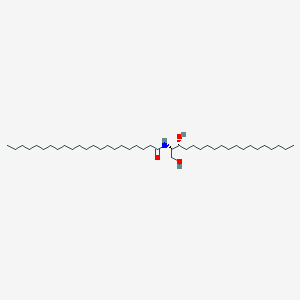
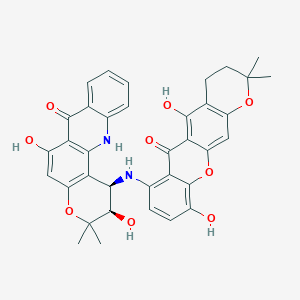
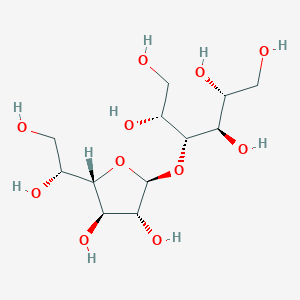
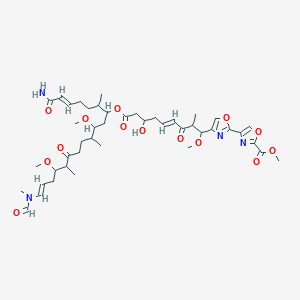
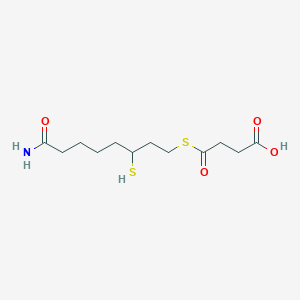
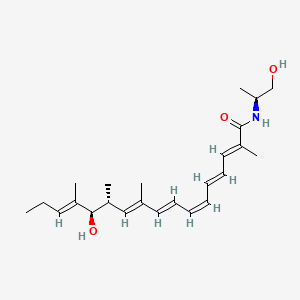
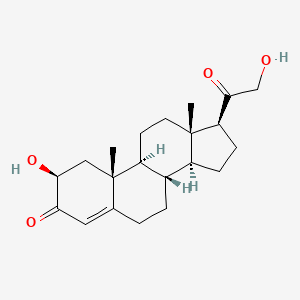
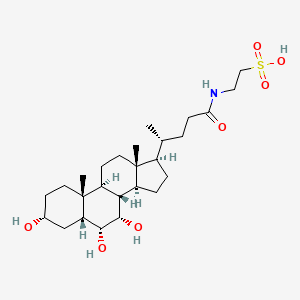
![uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)

![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
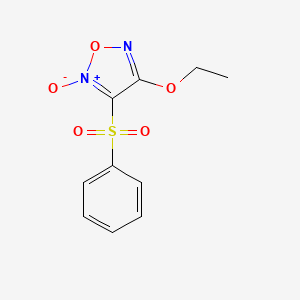
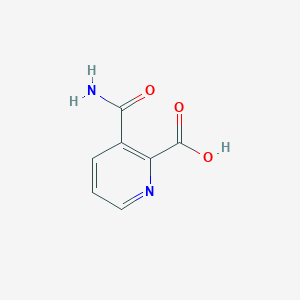
![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)
